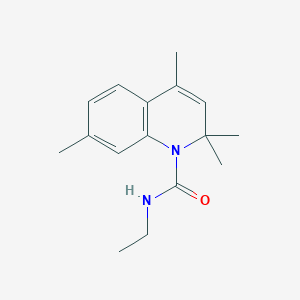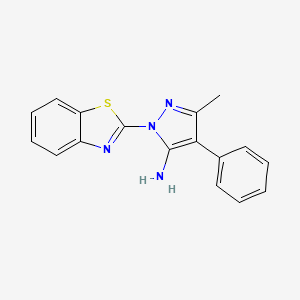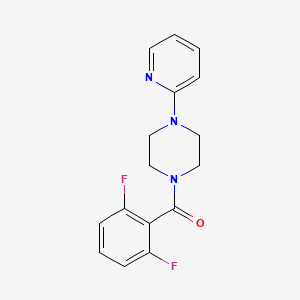
N-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and applications in medicinal chemistry. Compounds similar to the one , such as various quinoline carboxamides, have demonstrated significant antibacterial potency, DNA-gyrase inhibition, and potential as topoisomerase inhibitors, underscoring their importance in drug discovery and development (Domagala et al., 1988).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions, including the Pfitzinger synthesis followed by modifications such as thermal decarboxylation and coupling with various amines to achieve desired substitutions (Deady et al., 1997). Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under specific conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, often modified to enhance biological activity or specific interactions with biological targets. These modifications can include various substitutions on the quinoline nucleus, impacting the molecule's conformational dynamics and interactions (Klicnar et al., 1990).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including N-alkylation, acylation, and reactions with carbanions to form complex structures. These reactions are pivotal in modifying the quinoline core to derive compounds with desired properties and activities (Tummatorn et al., 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties can significantly influence the bioavailability and efficacy of the compounds (Bunce et al., 2011).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical properties are essential for the biological activity of quinoline-based drugs and their interactions with biological targets (Matarrese et al., 2001).
特性
IUPAC Name |
N-ethyl-2,2,4,7-tetramethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-6-17-15(19)18-14-9-11(2)7-8-13(14)12(3)10-16(18,4)5/h7-10H,6H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWAILPERVWDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2=C(C=CC(=C2)C)C(=CC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5659732.png)
![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)
![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)
![5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659784.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)
![ethyl 4-({[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5659793.png)
![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5659801.png)
![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)
![(4S)-3-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5659826.png)

